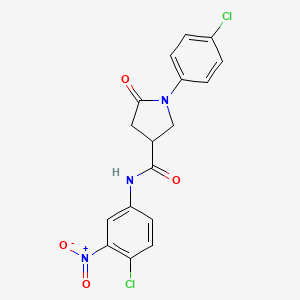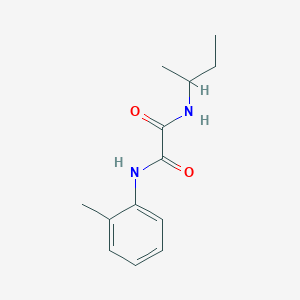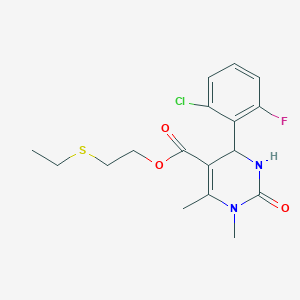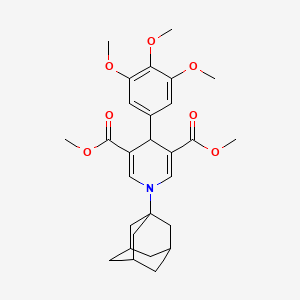
1-methyl-2-(methylsulfonyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Descripción general
Descripción
Tetrahydro-β-carbolines are a group of compounds that have attracted interest due to their diverse chemical properties and potential biological activities. They are involved in various chemical reactions and have been synthesized through different methods, highlighting their structural complexity and the interest in understanding their behavior in chemical and biological systems.
Synthesis Analysis
The synthesis of tetrahydro-β-carbolines, including variants similar to 1-methyl-2-(methylsulfonyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been achieved through conventional methods and more specific reactions such as intramolecular annulation. For instance, a novel rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles facilitates the synthesis of various 4-functionalized tetrahydro-β-carbolines from readily available starting materials (Shang et al., 2016).
Molecular Structure Analysis
The molecular structure of tetrahydro-β-carbolines, including sulfonylated variants, has been elucidated through techniques such as X-ray diffraction. These studies reveal the conformations of the heterocyclic ring and the orientations of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure of a related β-carboline shows a half-chair conformation of the six-membered heterocyclic ring, indicating the complex three-dimensional arrangements these molecules can adopt (Subramanian et al., 1997).
Chemical Reactions and Properties
Tetrahydro-β-carbolines undergo various chemical reactions, including rearrangements and oxidative dehydrogenation, leading to the formation of different structurally related compounds. These reactions are influenced by the presence of substituents such as methylsulfonyl groups, which can affect the reactivity and the outcome of the reactions. A study demonstrated the rearrangement of 1,2,3,4-tetrahydro-β-carboline under acidic conditions, yielding isomeric products and suggesting mechanisms for these transformations (Harley-Mason & Waterfield, 1963).
Propiedades
IUPAC Name |
1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-13-11(7-8-15(9)18(2,16)17)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDWHIVEJBYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1S(=O)(=O)C)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]acetamide](/img/structure/B4013152.png)


![N-[4-(acetylamino)phenyl]-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013166.png)
![4-(1,3-benzodioxol-5-yl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B4013171.png)
![1-(4-fluorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4013185.png)
![diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate](/img/structure/B4013190.png)



![1-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4013218.png)


![N-{1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B4013254.png)